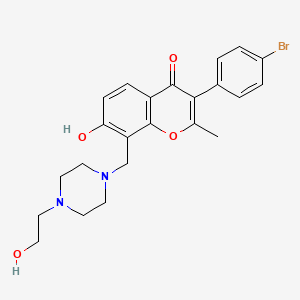

3-(4-bromophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one

Description

The compound 3-(4-bromophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one is a chromen-4-one derivative characterized by a brominated phenyl group at position 3, a hydroxyethyl-piperazinylmethyl substituent at position 8, and a methyl group at position 2. Its molecular formula is C23H25BrN2O4, with a molecular weight of approximately 489.37 g/mol. The hydroxyethyl-piperazine moiety enhances solubility and may facilitate interactions with biological targets through hydrogen bonding or electrostatic forces .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2O4/c1-15-21(16-2-4-17(24)5-3-16)22(29)18-6-7-20(28)19(23(18)30-15)14-26-10-8-25(9-11-26)12-13-27/h2-7,27-28H,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEITZZGMFOAXBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

3-(4-bromophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one, often referred to as a chromone derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a bromophenyl group , a hydroxy group , and a piperazine moiety , which are known to influence various biological pathways. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The structure of the compound can be broken down into several key components that contribute to its biological activity:

- Bromophenyl Group : Known for its role in enhancing lipophilicity and potentially affecting receptor interactions.

- Hydroxy Group : Often associated with antioxidant properties and modulation of enzyme activities.

- Piperazine Moiety : Frequently linked to neuroactive and antimicrobial properties.

Biological Activities

The biological activities of this compound have been explored in various contexts, particularly focusing on its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds with piperazine rings exhibit significant antimicrobial properties. For example, studies on similar compounds have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the piperazine moiety in this compound suggests potential for similar antimicrobial activity.

Anticancer Properties

Chromones and their derivatives have been extensively studied for their anticancer effects. A review highlighted that structurally diverse Mannich bases (which include piperazine derivatives) exhibited notable cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) . Although specific data on this compound is limited, its structural similarities to known anticancer agents warrant further investigation.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds provides insights into the potential biological activities of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-methylchromone | Contains bromo and methyl groups | Antifungal activity |

| 7-Hydroxychromone | Lacks piperazine but has hydroxy group | Antioxidant properties |

| 8-Aminomethylchromone | Contains amino group instead of hydroxy | Potential anticancer activity |

This table illustrates how the unique combination of functional groups in our compound may confer distinct chemical reactivity and biological activity compared to these similar compounds .

Case Studies

- Antimicrobial Evaluation : A study synthesized various piperazine derivatives and tested them against pathogenic bacteria. Compounds similar to our target compound showed pronounced antimicrobial activity, indicating that further exploration of this compound could yield promising results .

- Cytotoxicity Assessment : Research on Mannich bases derived from chromones demonstrated that certain derivatives exhibited cytotoxicity significantly higher than standard chemotherapeutics like 5-fluorouracil. This suggests that our compound may possess similar or enhanced anticancer properties .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. Potential areas for future investigation include:

- Detailed in vitro studies assessing its efficacy against various cancer cell lines.

- Exploration of its mechanism of action at the molecular level, particularly concerning its interactions with specific receptors or enzymes.

- Evaluation of its safety profile and pharmacokinetics in vivo.

Comparaison Avec Des Composés Similaires

Chromen-4-one derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Variations on the Phenyl Ring

Key Insights :

- Halogen vs. Methoxy Substitution : Bromine and chlorine (electron-withdrawing) enhance binding to hydrophobic pockets, while methoxy (electron-donating) may reduce reactivity .

- Positional Effects : 4-Substitution (bromo, chloro) is common for steric compatibility, whereas 2-methoxy introduces steric hindrance .

Modifications on the Piperazine Ring

Key Insights :

- Hydroxyethyl vs. Alkyl Groups : The hydroxyethyl group improves aqueous solubility compared to ethyl or methyl substituents .

- Impact on Bioactivity : Hydroxyethyl-piperazine derivatives show stronger interactions with G-quadruplex DNA, as seen in analogs like 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-...chromen-2-one .

Chromen-4-One Core Modifications

Key Insights :

- Methyl vs. Trifluoromethyl : The 2-methyl group provides steric stability, while trifluoromethyl increases electronegativity, affecting binding kinetics .

- Chromen-4-one vs. Chromen-2-one: The 4-one configuration is more common in flavonoid-like structures, whereas 2-one derivatives are explored for kinase inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-bromophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one?

- Methodology : Multi-step synthesis involving condensation of 4-bromobenzaldehyde with 5,5-dimethylcyclohexane-1,3-dione, followed by nucleophilic substitution to introduce the piperazine moiety. Ethanol is a preferred solvent due to its ability to stabilize intermediates .

- Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 for aldehyde:cyclohexanedione) significantly impact yield. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. How can structural elucidation be performed to confirm the compound’s regiochemistry and stereochemistry?

- Methodology : X-ray crystallography is the gold standard for resolving bond lengths, angles, and dihedral angles (e.g., chromenone core vs. bromophenyl plane dihedral angle: 88.5°) .

- Alternative Techniques : High-resolution NMR (¹H, ¹³C, 2D-COSY) to identify coupling patterns, particularly for the hydroxyethyl-piperazine side chain .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds and crystal packing influence the compound’s stability and reactivity?

- Findings : The hydroxy group at position 7 participates in intramolecular N–H⋯O hydrogen bonding (S(6) ring motif), stabilizing the chromenone core .

- Implications : Crystal packing via O–H⋯O and C–H⋯π interactions (parallel to the ab plane) may affect solubility and bioavailability .

Q. What mechanisms underlie the compound’s potential biological activity (e.g., antimicrobial, anticancer)?

- Hypothesis : The bromophenyl group enhances lipophilicity, facilitating membrane penetration, while the piperazine moiety interacts with cellular receptors (e.g., G-protein-coupled receptors) via hydrogen bonding .

- Experimental Validation : Use in vitro assays (MTT for cytotoxicity, MIC for antimicrobial activity) with controls (e.g., piperazine-free analogs) to isolate pharmacological contributions .

Q. How can contradictory data on the compound’s biological efficacy across studies be resolved?

- Root Cause Analysis : Variability may stem from differences in assay conditions (e.g., pH, serum proteins) or impurities in synthesized batches.

- Mitigation : Standardize protocols (e.g., pH 7.4 buffer, 10% FBS in cell culture) and validate compound purity via HPLC-UV (>99%) .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

- Methods : Molecular docking (AutoDock Vina) to simulate binding to kinases or GPCRs, guided by crystallographic data .

- Parameters : Use AMBER force fields to account for piperazine flexibility and bromophenyl π-stacking .

Q. How does the hydroxyethyl-piperazine side chain impact the compound’s pharmacokinetics?

- Metabolic Insights : The hydroxyethyl group increases hydrophilicity, potentially improving renal clearance.

- Experimental Design : Conduct in vivo pharmacokinetic studies (rodent models) with LC-MS/MS quantification to measure half-life and tissue distribution .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

- Optimization : Use continuous flow reactors for precise temperature control and reduced side reactions. Post-synthesis purification via preparative HPLC with C18 columns .

Q. How can environmental impacts of the compound’s synthesis be minimized?

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME), a safer solvent, and employ catalytic methods (e.g., Bi(OTf)₃) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.